4-(Cyclopent-1-en-1-yl)-3-methylisoxazol-5-amine
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Overview
Description
4-(Cyclopent-1-en-1-yl)-3-methylisoxazol-5-amine is a heterocyclic compound featuring an isoxazole ring substituted with a cyclopentene and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopent-1-en-1-yl)-3-methylisoxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopent-1-en-1-ylamine with 3-methylisoxazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopent-1-en-1-yl)-3-methylisoxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopentene ring to a cyclopentane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of halogenated isoxazole derivatives.
Scientific Research Applications
4-(Cyclopent-1-en-1-yl)-3-methylisoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopent-1-en-1-yl)-3-methylisoxazol-5-amine involves its interaction with specific molecular targets. For instance, its inhibition of cholinesterase enzymes is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and form stable interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclopent-1-en-1-yl)benzoic acid
- N-[2-(Cyclopent-1-en-1-yl)phenyl]arylamides
- 8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline
Uniqueness
4-(Cyclopent-1-en-1-yl)-3-methylisoxazol-5-amine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-(cyclopenten-1-yl)-3-methyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H12N2O/c1-6-8(9(10)12-11-6)7-4-2-3-5-7/h4H,2-3,5,10H2,1H3 |
InChI Key |
SENZQFSISZSRPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C2=CCCC2)N |
Origin of Product |
United States |
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